molecular formula C19H28N2O4S B15005417 3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15005417
M. Wt: 380.5 g/mol
InChI Key: WXUKFOWEGZUIDZ-UHFFFAOYSA-N
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Description

3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a piperidine ring, a thiazolidinone ring, and a trimethoxyphenyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiazolidinone moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original moieties.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and piperidinone.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring, such as thiazolidinediones.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group, such as trimethoprim.

Uniqueness

3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific pharmacological properties and reactivity

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H28N2O4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19-21(17(22)13-26-19)10-9-20-7-5-4-6-8-20/h11-12,19H,4-10,13H2,1-3H3

InChI Key

WXUKFOWEGZUIDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N(C(=O)CS2)CCN3CCCCC3

Origin of Product

United States

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